Methabenzthiazuron

Beschreibung

Eigenschaften

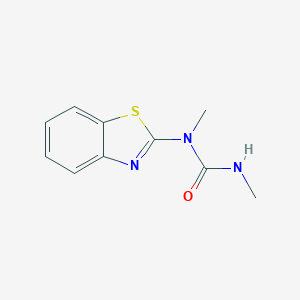

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIAQKBTUQODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037570 | |

| Record name | Methabenzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18691-97-9 | |

| Record name | Methabenzthiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18691-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methabenzthiazuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methabenzthiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methabenzthiazuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHABENZTHIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Methabenzthiazuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methabenzthiazuron is a selective, urea-based herbicide primarily utilized for the control of a wide spectrum of broad-leaved weeds and grasses in various agricultural settings.[1] Its herbicidal activity stems from its potent inhibition of photosynthesis, a fundamental process for plant survival. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream physiological and biochemical consequences of its inhibitory action, and standardized experimental protocols for its study. Quantitative data on its efficacy are presented, and key pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.

Molecular Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound is the disruption of the photosynthetic electron transport chain in plants.[1] Specifically, it functions as a potent and selective inhibitor of Photosystem II (PSII), a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[2][3] this compound is classified under the HRAC (Herbicide Resistance Action Committee) Group C2, which comprises urea (B33335) herbicides that inhibit photosynthesis at PSII.[4]

The herbicidal effect is initiated by the binding of this compound to the D1 protein, a core component of the PSII reaction center. It specifically competes with plastoquinone (B1678516) (PQ), the native electron acceptor, for its binding site (the QB-niche) on the D1 protein. By occupying this site, this compound effectively blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB.

This interruption of the electron transport chain has two major immediate consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for the synthesis of ATP via ATP synthase. Concurrently, the reduction of NADP+ to NADPH, the terminal electron acceptor in the light-dependent reactions, is halted. ATP and NADPH are the primary energy and reducing power sources, respectively, for the fixation of carbon dioxide in the Calvin cycle. Their depletion leads to the cessation of carbohydrate production, effectively starving the plant.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer leads to an over-excited state of chlorophyll (B73375) molecules within the PSII reaction center. This excess energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS induce rapid lipid peroxidation and protein degradation, leading to the destruction of cell membranes and, ultimately, cell death. This secondary effect is often more rapid and damaging than the primary starvation effect.

Physiological and Biochemical Effects

The inhibition of photosynthesis and the subsequent generation of ROS manifest as a series of observable physiological and biochemical effects in susceptible plants:

-

Chlorosis and Necrosis: The destruction of chlorophyll by ROS leads to a yellowing of the leaves (chlorosis), which is a characteristic symptom of PSII-inhibiting herbicides. As cellular damage progresses, the tissue dies, resulting in brown, dead patches (necrosis), typically starting from the leaf margins and progressing inwards.

-

Reduced Growth and Biomass: The inability to produce carbohydrates through photosynthesis directly impacts plant growth and development, leading to stunted growth and a significant reduction in biomass.

-

Changes in Chlorophyll Fluorescence: The blockage of electron transport in PSII can be detected and quantified using chlorophyll fluorescence measurements. An increase in the minimal fluorescence (Fo) and a decrease in the maximal quantum yield of PSII (Fv/Fm) are indicative of PSII inhibition.

Quantitative Data

| Parameter | Organism | Concentration (µM) | Observed Effect | Reference |

| Cell Density | Chlorella pyrenoidosa | 0.25 | Significant reduction | |

| 0.50 | Significant reduction | |||

| Chlorophyll Content | Chlorella pyrenoidosa | 0.25 | Significant reduction | |

| 0.50 | Significant reduction | |||

| Net Photosynthesis | Chlorella pyrenoidosa | 0.25 - 0.50 | Equal inhibition to Atrazine | |

| Chlorophyll Content per Cell | Chlorella pyrenoidosa | 0.25 - 0.50 | More inhibited than by Atrazine |

Experimental Protocols

Measurement of Photosystem II Inhibition using the Hill Reaction (DCPIP Assay)

This protocol describes the isolation of chloroplasts and the subsequent measurement of PSII activity by monitoring the photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Fresh spinach leaves (or other suitable plant material)

-

Ice-cold grinding buffer (e.g., 0.33 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

-

Cheesecloth and funnel

-

Refrigerated centrifuge and centrifuge tubes

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM sorbitol, 5 mM MgCl2)

-

DCPIP solution (e.g., 0.1 mM)

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of measuring absorbance at 600 nm

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender or a mortar and pestle.

-

Filter the homogenate through several layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Carefully transfer the supernatant to a clean tube and centrifuge at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

-

Hill Reaction Assay:

-

Set up a series of test tubes, each containing the reaction buffer and the isolated chloroplast suspension (at a final chlorophyll concentration of ~10-20 µg/mL).

-

Add varying concentrations of this compound to the test tubes. Include a control with no herbicide.

-

Add DCPIP solution to each tube.

-

Expose the tubes to a light source and monitor the decrease in absorbance at 600 nm over time as the blue, oxidized DCPIP is reduced to its colorless form.

-

The rate of DCPIP reduction is a measure of the rate of electron transport through PSII.

-

Calculate the percentage inhibition of the Hill reaction for each this compound concentration relative to the control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Measurement of Chlorophyll Fluorescence using a Pulse-Amplitude-Modulated (PAM) Fluorometer

This protocol outlines the use of a PAM fluorometer to assess the impact of this compound on PSII activity in intact leaves.

Materials:

-

Intact, healthy plants

-

This compound solutions of varying concentrations for treatment

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips

Procedure:

-

Plant Treatment:

-

Treat plants with different concentrations of this compound, either through soil drenching or foliar spray. Include a control group treated with a blank solution.

-

Allow sufficient time for the herbicide to be absorbed and translocated to the leaves.

-

-

Dark Adaptation:

-

Attach dark adaptation clips to a leaf on each plant for at least 20-30 minutes before measurement. This ensures that all reaction centers of PSII are in an open state.

-

-

Fluorescence Measurement:

-

Place the fiber optic of the PAM fluorometer over the dark-adapted leaf area.

-

Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.

-

Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).

-

The fluorometer software will automatically calculate the maximal quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

-

A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and inhibition of PSII.

-

Measurements can also be taken in the light to determine other parameters such as the effective quantum yield of PSII (ΦPSII) and non-photochemical quenching (NPQ).

-

Visualizations

Signaling Pathway of Photosynthetic Electron Transport and Inhibition by this compound

Caption: Photosynthetic electron transport chain and the site of inhibition by this compound.

Experimental Workflow for Herbicide Screening using Chlorophyll Fluorescence

Caption: A generalized experimental workflow for screening the effects of herbicides on Photosystem II using chlorophyll fluorescence.

References

Synthesis of 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea, a molecule of interest within the broader class of benzothiazole-based ureas, which have garnered significant attention in medicinal chemistry for their diverse biological activities. This document outlines the probable synthetic route, a comprehensive experimental protocol, and comparative data from related compounds to guide researchers in the preparation and characterization of this target molecule.

Proposed Synthesis Pathway

The synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea can be efficiently achieved through the reaction of 2-aminobenzothiazole (B30445) with N,N-dimethylcarbamoyl chloride. This method is a common and effective way to form N,N-disubstituted urea (B33335) linkages. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, and a suitable aprotic solvent.

Experimental Protocol

This section details a plausible experimental methodology for the synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea based on established procedures for analogous compounds.

Materials:

-

2-Aminobenzothiazole

-

N,N-Dimethylcarbamoyl chloride

-

Triethylamine (B128534) (or another suitable base like pyridine)

-

Anhydrous Tetrahydrofuran (THF) (or another suitable aprotic solvent like Dichloromethane or Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminobenzothiazole (1.0 eq.). Dissolve the starting material in anhydrous THF.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Carbamoyl Chloride: Slowly add N,N-dimethylcarbamoyl chloride (1.1 eq.) to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for Analogous Benzothiazole (B30560) Ureas

| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 1-(4-chlorobenzo[d]thiazol-2-yl)-3-p-tolylurea | 4-chloro-2-aminobenzothiazole, p-tolyl isocyanate | 82 | 270–271 | [1] |

| 1-benzyl-3-(4-chlorobenzo[d]thiazol-2-yl)urea | 4-chloro-2-aminobenzothiazole, benzyl (B1604629) isocyanate | 79 | 285–286 | [1] |

| 1-(4-chlorobenzo[d]thiazol-2-yl)-3-(4-methylpyrimidin-2-yl)urea | 4-chloro-2-aminobenzothiazole, 4-methyl-2-aminopyrimidine | 82 | 270–271 | [1] |

Synthesis Pathway Diagram

The following diagram illustrates the proposed synthetic pathway for 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

Caption: Proposed synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea.

References

An In-depth Technical Guide to Methabenzthiazuron (CAS No. 18691-97-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron, with the CAS registry number 18691-97-9, is a selective herbicide belonging to the phenylurea and benzothiazole (B30560) chemical classes.[1][2] It is primarily used for the control of a wide spectrum of broad-leaved weeds and grasses in various agricultural settings, including cereal crops, legumes, maize, garlic, and onions.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, synthesis, analytical methods, metabolic pathways, and toxicological profile, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate, designing analytical methods, and developing formulations.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | [3] |

| CAS Number | 18691-97-9 | [3] |

| Molecular Formula | C₁₀H₁₁N₃OS | |

| Molecular Weight | 221.28 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 119-121 °C | |

| Water Solubility | 59 mg/L at 20 °C | |

| Vapor Pressure | 1.33 mPa at 20 °C | |

| Log P (Octanol-Water Partition Coefficient) | 2.64 | |

| pKa | Not available |

Mechanism of Action

This compound is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the photosynthetic electron transport chain in Photosystem II (PSII). Specifically, it binds to the Q₈ binding site on the D1 protein of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈) effectively halts the linear electron transport, leading to an accumulation of reduced Qₐ and a shutdown of ATP and NADPH production necessary for carbon fixation. This ultimately results in the death of the susceptible plant.

Figure 1. Inhibition of Photosynthetic Electron Transport by this compound.

Synthesis

The synthesis of this compound generally involves a two-step process. The first step is the formation of the 2-aminobenzothiazole (B30445) backbone, followed by the addition of the dimethylurea side chain.

A common synthetic route starts with the reaction of 2-aminothiophenol (B119425) with a suitable reagent to form the benzothiazole ring. This is followed by a reaction with a dimethylcarbamoylating agent to introduce the N,N'-dimethylurea moiety.

Figure 2. General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on common synthetic routes for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Aminobenzothiazole

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.

-

Slowly add an equimolar amount of cyanogen bromide dissolved in the same solvent to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-aminobenzothiazole by recrystallization or column chromatography.

Step 2: Synthesis of 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea (this compound)

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the purified 2-aminobenzothiazole in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.

-

Cool the mixture in an ice bath and slowly add an equimolar amount of dimethylcarbamoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Analytical Methodology

The determination of this compound residues in environmental samples like soil is crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for its quantification.

Experimental Protocol: HPLC-DAD Method for this compound in Soil

This protocol is adapted from a published method for the analysis of this compound in soil samples.

1. Sample Preparation and Extraction:

-

Soil Sample: Air-dry the soil sample and sieve to remove large debris.

-

Extraction:

-

Weigh 20 g of the prepared soil into a centrifuge tube.

-

Add 40 mL of acetonitrile (B52724).

-

Shake vigorously for 1 hour on a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the soil pellet with another 40 mL of acetonitrile.

-

Combine the supernatants.

-

2. Clean-up (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the combined acetonitrile extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove polar interferences.

-

Elute the this compound from the cartridge with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3. HPLC-DAD Analysis:

-

Instrument: HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 275 nm.

-

Quantification: Prepare a calibration curve using certified reference standards of this compound.

Figure 3. Workflow for HPLC-DAD Analysis of this compound in Soil.

Metabolic and Degradation Pathways

The environmental fate of this compound is influenced by both biotic and abiotic degradation processes. In soil, microbial degradation is a significant pathway, while photodegradation can occur on plant and soil surfaces.

Biotransformation: Soil microorganisms, particularly fungi, are capable of metabolizing this compound. The primary metabolic reactions include N-demethylation and hydroxylation of the benzothiazole ring. A key metabolite formed through N-demethylation is 1-(1,3-benzothiazol-2-yl)-3-methylurea. Further degradation can lead to the formation of 2-aminobenzothiazole. Hydroxylation of the phenyl ring of the benzothiazole moiety can also occur, as demonstrated by the formation of 6-hydroxythis compound by the fungus Aspergillus niger.

Photodegradation: this compound can undergo photodegradation upon exposure to sunlight. The process can be influenced by the presence of photosensitizers in the environment. Photolytic reactions can involve oxidation of both the aromatic ring and the urea side chain.

Figure 4. Simplified Degradation Pathways of this compound.

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. A summary of acute toxicity data is provided in Table 2. It is important to consult comprehensive safety data sheets and regulatory assessments for a complete understanding of the potential hazards.

| Test Organism | Route of Administration | LD₅₀/LC₅₀ | Reference(s) |

| Rat (male) | Oral | > 2500 mg/kg | |

| Rat (female) | Oral | > 2500 mg/kg | |

| Mouse | Oral | > 1000 mg/kg | |

| Bobwhite quail | Oral | 100-200 mg/kg | |

| Rainbow trout (96h) | 22.5 mg/L | ||

| Daphnia magna (48h) | 30.5 mg/L |

This compound is classified as very toxic to aquatic life with long-lasting effects.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical and biological properties. The information on its physicochemical characteristics, mechanism of action as a photosystem II inhibitor, general synthetic approaches, analytical detection methods, degradation pathways, and toxicological data serves as a valuable resource for professionals in research, development, and regulatory affairs. Further investigation into detailed metabolic pathways and the development of more sustainable and targeted herbicidal solutions will continue to be important areas of research.

References

An In-depth Technical Guide to the Solubility of Methabenzthiazuron in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methabenzthiazuron, a widely used benzothiazole (B30560) urea (B33335) herbicide. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including formulation development, analytical method design, environmental fate studies, and toxicological research. This document compiles available quantitative data, details experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents at 20°C is summarized in the table below. The data indicates that this compound is soluble in many common organic solvents.[1] It exhibits particularly high solubility in acetone (B3395972) and toluene.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Solubility ( g/100 mL) |

| Acetone | 20 | 115,900[2] | 11.59 |

| Toluene | 20 | 75,000[2] | 7.50 |

| Methanol | 20 | 65,900[2] | 6.59 |

| Hexane | 20 | 1,500[2] | 0.15 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Data not available |

| Dichloromethane (DCM) | Not Specified | Soluble | Data not available |

| Dimethylformamide (DMF) | Not Specified | Soluble | Data not available |

| Acetonitrile | Not Specified | Soluble | Data not available |

| Ethyl Acetate | Not Specified | Soluble | Data not available |

Note: The quantitative data for Acetone, Toluene, Methanol, and Hexane are sourced from the AERU database, which notes that the original dataset is no longer available. Qualitative solubility information is derived from various chemical supplier safety data sheets.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The most widely accepted method for determining the solubility of chemical compounds is the shake-flask method, as outlined in OECD Guideline 105. This protocol provides a reliable means to establish the saturation concentration of a substance in a given solvent at a specific temperature.

Principle

A surplus of the solid chemical is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Subsequently, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved substance in the clear liquid phase is quantified using a suitable analytical technique.

Materials and Apparatus

-

This compound: Analytical standard of known purity.

-

Organic Solvents: High-purity, analytical grade.

-

Constant Temperature Bath or Shaker: Capable of maintaining a stable temperature (e.g., 20 ± 0.5 °C).

-

Glass Vials or Flasks with Screw Caps: To prevent solvent evaporation.

-

Analytical Balance: For accurate weighing of the substance.

-

Centrifuge or Filtration System: With filters inert to the solvent and compound (e.g., PTFE).

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for the quantification of this compound.

Step-by-Step Procedure

-

Preparation: An excess amount of crystalline this compound is added to a flask containing the organic solvent. The excess is typically 2-3 times the expected solubility to ensure saturation.

-

Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. They are agitated at a constant speed for a predetermined period to allow the system to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, the flasks are removed from the shaker, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation at the same temperature as the equilibration to prevent any temperature-induced changes in solubility. Alternatively, filtration can be used.

-

Sample Analysis: An aliquot of the clear, saturated supernatant is carefully removed and diluted with the appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a graphical representation of the experimental workflow for determining solubility.

Figure 1. A flowchart of the shake-flask method for solubility determination.

Mode of Action: Inhibition of Photosynthetic Electron Transport

This compound belongs to the urea class of herbicides, which are known to inhibit photosynthesis in susceptible plant species. Specifically, it disrupts the photosynthetic electron transport chain at Photosystem II (PSII).

The primary site of action for urea herbicides is the D1 protein, a core component of the PSII reaction center. This compound competitively inhibits the binding of plastoquinone (B1678516) (PQ), a mobile electron carrier, to the QB binding site on the D1 protein. By blocking the binding of plastoquinone, the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) is interrupted. This blockage of electron transport halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

Figure 2. Diagram illustrating the inhibition of the photosynthetic electron transport chain by this compound at the QB binding site on the D1 protein of Photosystem II.

References

Methabenzthiazuron: An In-depth Toxicological Review for Mammalian Systems

A comprehensive analysis of the toxicological profile of the herbicide Methabenzthiazuron in mammalian species reveals a significant lack of publicly available data, particularly concerning chronic exposure and reproductive effects. While acute toxicity appears low, a thorough understanding of its potential long-term health impacts remains elusive due to the absence of detailed study reports and quantitative data on No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) in the public domain.

This compound is a broad-spectrum herbicide primarily used for weed control in agriculture. Its mechanism of action in plants involves the inhibition of photosynthesis.[1] However, its toxicological effects on mammals are not well-documented in accessible scientific literature, posing a challenge for a complete risk assessment for researchers, scientists, and drug development professionals.

Data Presentation: A Landscape of Missing Information

Experimental Protocols: General Guidelines vs. Specific Methodologies

Standard toxicological studies in mammals follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols detail the administration of the test substance to animals like rats and rabbits over different durations to assess various health endpoints.

A typical subchronic oral toxicity study (following OECD Guideline 408) would involve the daily administration of this compound to rodents for 90 days. Key parameters monitored would include changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.

Similarly, a chronic toxicity/carcinogenicity study (following OECD Guideline 452) would extend over a longer period, typically 18-24 months in mice and rats, to assess the potential for long-term toxicity and cancer development.

Reproductive and developmental toxicity studies are crucial for evaluating the potential adverse effects on fertility, pregnancy, and offspring. A two-generation study in rats (OECD Guideline 416) would assess the impact of this compound on mating, fertility, and the development of two generations of offspring. A prenatal developmental toxicity study in a species like the rabbit (OECD Guideline 414) would focus on the potential for birth defects.

Despite the existence of these standardized protocols, the specific experimental designs employed in any toxicological evaluations of this compound, including dose levels, number of animals per group, and specific endpoints measured, are not publicly documented.

Mandatory Visualization: The Absence of a Pathway

A critical aspect of modern toxicology is the understanding of the molecular mechanisms and signaling pathways through which a substance exerts its effects. For this compound, there is a significant lack of information regarding its mode of action in mammals. The primary mechanism identified relates to its herbicidal activity in plants, which is not transferable to mammalian systems.[1] Without data on affected signaling pathways, the creation of informative diagrams using Graphviz is not possible.

The following DOT script illustrates a generalized workflow for toxicological assessment, as specific experimental workflows for this compound studies are unavailable.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methabenzthiazuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methabenzthiazuron is a selective herbicide belonging to the phenylurea and benzothiazole (B30560) chemical classes. It is primarily used for the control of a wide range of annual broad-leaved weeds and grasses in various crops, including cereals, legumes, and vegetables. Its herbicidal activity stems from the inhibition of photosynthesis in target plants. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mode of action, and detailed experimental protocols for its analysis and synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea | [1][2] |

| CAS Number | 18691-97-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁N₃OS | |

| Molecular Weight | 221.28 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 119-121 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility in Water | 59 mg/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane, and methanol (B129727). | |

| Vapor Pressure | 5.90 x 10⁻³ mPa at 20 °C | |

| Octanol-Water Partition Coefficient (log P) | 2.64 | |

| pKa | Not available |

Mode of Action and Signaling Pathway

This compound is a potent inhibitor of photosynthesis in susceptible plant species. Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein, a core component of the PSII reaction center, at the QB binding site. This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor. By occupying the QB site, this compound effectively blocks the electron flow from the primary quinone acceptor (QA) to PQ. This interruption of the photosynthetic electron transport chain leads to a cascade of events:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

-

Production of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals.

-

Oxidative Stress and Cellular Damage: The accumulation of ROS causes lipid peroxidation, membrane damage, chlorophyll (B73375) bleaching, and ultimately, cell death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

Caption: Inhibition of Photosystem II by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminobenzothiazole (B30445) with N,N'-dimethylcarbamoyl chloride. A general laboratory-scale procedure is outlined below.

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Aminobenzothiazole

-

N,N'-Dimethylcarbamoyl chloride

-

Anhydrous pyridine

-

Ethanol

-

Ice

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N,N'-dimethylcarbamoyl chloride in anhydrous pyridine to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.

-

Dry the purified product under vacuum.

Determination of Physical and Chemical Properties

The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-20 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute when the temperature is about 10 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.

Apparatus:

-

Conical flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of distilled water.

-

Stopper the flask and place it in a constant temperature bath or shaker set at 20 ± 0.5 °C.

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine the required time, typically 24-48 hours).

-

After equilibration, allow the undissolved material to settle.

-

Centrifuge an aliquot of the supernatant at a high speed to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant for analysis.

-

Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

The water solubility is expressed in mg/L.

Apparatus:

-

Gas saturation apparatus (including a saturator column, condenser, and trapping system)

-

Constant temperature bath

-

Inert gas supply (e.g., nitrogen)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

A known amount of this compound is coated onto a solid support and packed into the saturator column.

-

The saturator is placed in a constant temperature bath.

-

A slow, controlled stream of an inert gas is passed through the saturator column.

-

The gas becomes saturated with the vapor of this compound.

-

The vapor is then condensed or trapped in a suitable absorbent.

-

The amount of condensed or trapped this compound is determined analytically.

-

The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas passed through the saturator.

Analytical Method for Determination in Soil

The following is a general procedure for the extraction and analysis of this compound residues in soil samples.

Experimental Workflow for Soil Analysis:

Caption: Experimental workflow for the analysis of this compound in soil.

Materials:

-

Soil sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with UV or Diode Array Detector (DAD)

Procedure:

-

Extraction:

-

Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

-

Add a suitable extraction solvent, such as a mixture of acetonitrile and water.

-

Shake or vortex the mixture vigorously for a specified time.

-

Centrifuge the sample to separate the soil particles from the extract.

-

Collect the supernatant.

-

-

Clean-up (Solid-Phase Extraction):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the soil extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

-

Concentration and Analysis:

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the HPLC system for analysis.

-

Quantify the concentration of this compound by comparing the peak area with that of a known standard.

-

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of the herbicide this compound. The data presented in a structured format, along with detailed experimental protocols and a visualization of its mode of action, offers a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this herbicide and for the development of new and improved crop protection agents.

References

An In-Depth Technical Guide to the Mode of Action of Methabenzthiazuron as a Photosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methabenzthiazuron is a selective urea-based herbicide that effectively controls a range of grass and broadleaf weeds. Its primary mode of action is the potent inhibition of photosynthesis at the Photosystem II (PSII) complex within the chloroplasts of susceptible plant species. By competitively binding to the D1 protein of the PSII reaction center, this compound displaces the native electron acceptor, plastoquinone (B1678516), thereby blocking the photosynthetic electron transport chain. This disruption not only halts the production of energy and fixation of carbon dioxide but also leads to the generation of highly destructive reactive oxygen species (ROS), which induce rapid cellular damage and ultimately, plant death. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, details experimental protocols for its study, and presents quantitative data on its inhibitory effects.

Core Mechanism of Action: Inhibition of Photosystem II

The principal target of this compound is the D1 protein, a core component of the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][2] this compound acts as a competitive inhibitor at the Q_B binding site on the D1 protein.[1][3][4] This site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this site, this compound physically obstructs the binding of plastoquinone, which is essential for the transfer of electrons from the primary quinone acceptor, Q_A.[1][3][4]

The blockage of the electron flow from Q_A to Q_B effectively halts the entire photosynthetic electron transport chain.[5][6] This has two major consequences for the plant:

-

Cessation of ATP and NADPH Production: The primary purpose of the light-dependent reactions of photosynthesis is to generate ATP and NADPH, which are essential for the fixation of CO2 in the Calvin cycle. The inhibition of electron transport by this compound prevents the formation of these energy-rich molecules, leading to a gradual starvation of the plant.

-

Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain results in an over-excited state of the chlorophyll (B73375) molecules in the PSII reaction center. This energy is transferred to molecular oxygen (O2), leading to the formation of highly reactive singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻).[5][6][7][8] These ROS then initiate a cascade of oxidative damage, including lipid peroxidation of cell membranes, protein denaturation, and DNA damage, which leads to rapid cellular leakage and necrosis.[7][9][10][11]

Quantitative Data on PSII Inhibition by Urea Herbicides

| Herbicide | Plant Species | Experimental System | Measured Parameter | IC50 (µM) |

| Diuron | Zostera muelleri | Whole plant | Inhibition of effective quantum yield (ΔF/F'm) | 0.02 |

| Diuron | Halodule uninervis | Whole plant | Inhibition of effective quantum yield (ΔF/F'm) | 0.02 |

Data sourced from a study on the phytotoxicity of PSII herbicides to tropical seagrasses.[12]

Experimental Protocols

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of Photosystem II and to detect the effects of herbicides that inhibit photosynthesis.[13][14][15][16]

Objective: To measure the impact of this compound on the photochemical efficiency of PSII.

Materials:

-

Handy-PEA fluorometer or similar Pulse-Amplitude-Modulation (PAM) fluorometer

-

Dark adaptation clips

-

Plant material (e.g., leaf discs or whole plants) treated with a range of this compound concentrations

-

Untreated control plants

Methodology:

-

Dark Adaptation: Attach dark adaptation clips to the leaves of both treated and control plants for a minimum of 30 minutes. This ensures that all PSII reaction centers are in an "open" state.[15]

-

Measurement of F₀: Place the fluorometer probe over the dark-adapted leaf section and apply a weak measuring light to determine the minimal fluorescence level (F₀).

-

Measurement of Fₘ: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for approximately 1 second to close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).

-

Calculation of Fᵥ/Fₘ: The maximum quantum yield of PSII (Fᵥ/Fₘ) is calculated using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.[15]

-

Data Analysis: A significant decrease in the Fᵥ/Fₘ ratio in treated plants compared to the control indicates inhibition of PSII.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution from isolated chloroplasts, providing a direct assessment of the integrity of the water-splitting and electron transport processes in PSII.

Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.

Materials:

-

Oxygen electrode (e.g., Clark-type electrode)

-

Light source

-

Water bath for temperature control

-

Chloroplast isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA)

-

Reaction buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, and 10 mM NaHCO₃)

-

Artificial electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCPIP or potassium ferricyanide)

-

Spinach leaves or other suitable plant material

-

This compound solutions of varying concentrations

Methodology:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of reaction buffer.

-

-

Oxygen Measurement:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add a known volume of the chloroplast suspension to the reaction chamber containing the reaction buffer and the artificial electron acceptor.

-

Allow the system to equilibrate in the dark to measure the rate of respiration.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Add a known concentration of this compound to the chamber and record the new rate of oxygen evolution.

-

-

Data Analysis: The inhibition of oxygen evolution is calculated as the percentage decrease in the rate of oxygen evolution in the presence of the herbicide compared to the control.

Visualizations

Signaling Pathway of this compound-Induced Phytotoxicity

Caption: Molecular mechanism of this compound action.

Experimental Workflow for Chlorophyll Fluorescence Measurement

Caption: Workflow for Fᵥ/Fₘ measurement.

Experimental Workflow for Oxygen Evolution Measurement

Caption: Workflow for oxygen evolution assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of Herbicides with Photosynthetic Electron Transport | Weed Science | Cambridge Core [cambridge.org]

- 6. Interactions of herbicides with photosynthetic electron transport [agris.fao.org]

- 7. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phytotoxicity of Four Photosystem II Herbicides to Tropical Seagrasses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Long-Term Effects of Methabenzthiazuron on Soil Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methabenzthiazuron, a selective herbicide, has been utilized in agriculture for the control of various grasses and broad-leaved weeds.[1] Its persistence in the soil and potential long-term consequences for soil ecosystems are of significant concern. This technical guide provides a comprehensive overview of the current scientific understanding of the protracted effects of this compound on soil microbial communities, fauna, and critical biochemical processes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions between this herbicide and the soil environment.

Introduction

This compound belongs to the benzothiazole (B30560) chemical class and functions as a photosynthetic electron transport inhibitor at photosystem II.[2][3] Upon application, a significant portion of the herbicide reaches the soil, where its fate is governed by a variety of physical, chemical, and biological processes.[4][5] The long-term impact of this compound is intrinsically linked to its persistence, which is influenced by factors such as soil type, organic matter content, pH, and microbial activity.[6][7] Understanding these long-term effects is crucial for assessing the environmental risk associated with its use and for developing sustainable agricultural practices.

Long-Term Effects on Soil Microbial Communities

Soil microorganisms are fundamental to nutrient cycling, organic matter decomposition, and overall soil health.[8][9] The application of this compound can induce significant and lasting alterations to these vital communities.

Microbial Biomass and Diversity

Long-term exposure to this compound can lead to shifts in the composition and abundance of soil microbial populations. While some microorganisms may utilize the herbicide as a carbon or nitrogen source, leading to a temporary increase in biomass, the overall trend often points towards a reduction in microbial diversity.[10][11] Studies have shown that high concentrations of herbicides can decrease bacterial, actinomycetes, and fungal populations.[10] For instance, some studies have reported a decrease in the overall soil microbial biomass carbon following herbicide application.[10]

Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health, catalyzing crucial biochemical reactions involved in nutrient cycling.[12][13] this compound has been shown to have varied and often inhibitory effects on the activity of several key soil enzymes. Dehydrogenase activity, a measure of overall microbial respiratory activity, is commonly inhibited by pesticide application.[12][14] Conversely, the effects on other enzymes, such as cellulase (B1617823) and arylsulfatase, can be stimulatory or negligible, respectively.[12] The impact on enzyme activities is dependent on the specific enzyme, the concentration of the herbicide, and the soil conditions.[13]

Table 1: Summary of Quantitative Data on the Effects of this compound and Other Herbicides on Soil Microbial Parameters

| Parameter | Herbicide(s) | Concentration/Dose | Duration | Observed Effect | Reference |

| Microbial Biomass Carbon | Imidacloprid | Recommended dose, 2x, 5x, 10x | Not specified | Decrease with increasing concentration | [10] |

| Bacterial Population | Imidacloprid | 10x recommended dose | Not specified | 3% reduction compared to control | [10] |

| Fungal Population | Imidacloprid | 10x recommended dose | Not specified | 6.3% reduction compared to control | [10] |

| Dehydrogenase Activity | Various Insecticides | Higher concentration | Not specified | Lower activity compared to control | [14] |

| Phosphatase Activity | Various Insecticides | Higher concentration | Not specified | Lower activity compared to control | [14] |

| Urease Activity | Various Insecticides | Higher concentration | Not specified | Lower activity compared to control | [14] |

| Soil Respiration | Dimethachlor (B1670658) | 100x recommended dose | 7-28 days | Significant increase | [11] |

| Microbial Biomass | Dimethachlor | 100x recommended dose | 7-28 days | Significant increase | [11] |

| Soil Enzymatic Activities | Dimethachlor | 100x recommended dose | Not specified | Decrease | [11] |

| Proteobacteria Abundance | Dimethachlor | 100x recommended dose | 7-28 days | Increase | [11] |

Long-Term Effects on Soil Fauna

Soil fauna, ranging from microscopic protozoa to larger invertebrates like earthworms and springtails, play critical roles in soil structure, aeration, and decomposition. The persistence of this compound in the soil can have detrimental long-term consequences for these organisms.

Toxicity and Population Dynamics

Studies on the ecotoxicology of pesticides have demonstrated their potential to harm non-target soil invertebrates.[15] The sensitivity of soil fauna to herbicides varies among species.[15] Chronic exposure can lead to reduced reproduction, altered growth rates, and increased mortality, ultimately impacting population densities and community structure. The bioavailability and toxicity of this compound to soil fauna are influenced by soil properties, particularly organic matter content, which can bind the herbicide and reduce its availability.[6]

Biochemical Processes and Nutrient Cycling

The intricate web of biochemical processes within the soil, particularly nutrient cycling, is susceptible to long-term disruption by this compound.

Nitrogen Cycle

The nitrogen cycle is a critical process for plant growth and is heavily mediated by soil microorganisms. Herbicides can interfere with key steps in this cycle, such as nitrification and nitrogen fixation.[8] For example, some nematicides have been shown to inhibit ammonia-oxidizing bacteria, which are essential for nitrification.[8] The impact of this compound on nitrogen-fixing bacteria and the overall nitrogen cycle requires further long-term investigation.

Carbon Cycle and Organic Matter Decomposition

Soil organic matter is vital for soil fertility and structure.[8] The degradation of organic matter is driven by microbial activity, which can be altered by the presence of herbicides.[8] While some microorganisms may be able to degrade this compound, the overall impact on the complex process of organic matter decomposition can be negative, potentially leading to a reduction in the formation of stable humus.[8]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Soil Sampling and Preparation

-

Site Selection: Choose a representative experimental site with a known history of land use and no prior contamination with the test substance.

-

Sampling: Collect soil samples from the top 10-20 cm layer using a standardized sampling pattern (e.g., random, stratified).

-

Homogenization: Thoroughly mix the collected soil to ensure homogeneity.

-

Sieving: Pass the soil through a 2 mm sieve to remove stones and large organic debris.

-

Characterization: Analyze the physicochemical properties of the soil, including texture, pH, organic carbon content, and cation exchange capacity.[16]

Herbicide Application and Incubation

-

Working Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[1] Prepare working solutions of the desired concentrations by diluting the stock solution.

-

Application: Apply the herbicide solution evenly to the soil samples. For laboratory studies, this is often done by spraying or mixing.

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[17] The duration of incubation will depend on the specific research question, ranging from days to months for long-term studies.

Analysis of Microbial Parameters

-

Microbial Biomass: Determine microbial biomass carbon and nitrogen using methods such as chloroform (B151607) fumigation-extraction.

-

Enzyme Activity Assays: Measure the activity of key soil enzymes (e.g., dehydrogenase, phosphatase, urease) using established spectrophotometric or fluorometric methods.[14]

-

Community Structure: Analyze the microbial community composition using techniques like phospholipid fatty acid (PLFA) analysis or high-throughput sequencing of 16S rRNA and ITS genes.[18]

Analysis of Soil Fauna

-

Extraction: Extract soil fauna from soil samples using methods such as Berlese-Tullgren funnels for microarthropods or hand-sorting for larger invertebrates.

-

Identification and Counting: Identify the extracted organisms to the desired taxonomic level and count their numbers to determine population densities.

-

Ecotoxicity Tests: Conduct standardized ecotoxicity tests (e.g., OECD guidelines) to assess the effects of this compound on the survival, reproduction, and growth of key soil invertebrate species like Folsomia candida and Eisenia andrei.[15]

Herbicide Residue Analysis

-

Extraction: Extract this compound residues from soil samples using an appropriate solvent (e.g., acetonitrile, methanol).[19]

-

Cleanup: Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Quantification: Analyze the concentration of this compound using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[19]

Visualizations

Logical Relationship of this compound's Fate in Soil

Caption: Fate of this compound in the soil ecosystem.

Experimental Workflow for Assessing Long-Term Effects

Caption: Workflow for studying this compound's long-term effects.

Potential Signaling Pathway Disruption in Soil Microorganisms

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: BAY 74283 ) [sitem.herts.ac.uk]

- 3. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 5. weedcontroljournal.org [weedcontroljournal.org]

- 6. bcpc.org [bcpc.org]

- 7. wellwater.oregonstate.edu [wellwater.oregonstate.edu]

- 8. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 9. Frontiers | A review on effective soil health bio-indicators for ecosystem restoration and sustainability [frontiersin.org]

- 10. Changes in soil microbial communities after exposure to neonicotinoids: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. connectjournals.com [connectjournals.com]

- 15. Resilience of soil fauna to pesticide contamination in areas impacted by mining tailings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of Methabenzthiazuron in Water: Application Notes and Protocols

Introduction

Methabenzthiazuron is a selective herbicide belonging to the benzothiazole (B30560) and urea (B33335) classes, used to control a variety of broad-leaved weeds and grasses.[1] Its mechanism of action involves the inhibition of the photosynthetic electron transport chain.[1] Due to its potential to contaminate water sources, sensitive and reliable analytical methods are crucial for monitoring its presence in the environment to ensure water quality and safety. This document provides detailed application notes and protocols for the detection of this compound in water, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary methods covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pesticides in water samples. The method offers good sensitivity and selectivity, making it suitable for routine monitoring.

Application Note

This protocol describes a reversed-phase HPLC method for the determination of this compound in water. The sample is first pre-concentrated using solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. The separation is achieved on a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, followed by UV detection.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Apparatus: SPE manifold, vacuum pump, 6 cc/500 mg ENV SPE cartridges, 25-mL reservoirs, analytical evaporator.

-

Reagents: Methanol (B129727) (HPLC grade), Formic acid, Deionized water, Acetonitrile (HPLC grade).

-

Procedure:

-

Measure 20 mL of the water sample into a 50-mL centrifuge tube.

-

Condition the ENV SPE cartridge by passing one column volume of methanol followed by one column volume of 1 mM formic acid in water.

-

Attach a 25-mL reservoir to the cartridge and add 5 mL of 1 mM formic acid.

-

Load the water sample onto the cartridge and allow it to flow through by gravity at a rate of 1-5 mL/min.

-

Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of water).

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the this compound from the cartridge with 5-10 mL of acetonitrile.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the final extract through a 0.2 µm PTFE syringe filter before HPLC analysis.

-

2. HPLC-UV Analysis

-

Apparatus: HPLC system equipped with a UV detector, C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is an 80:20 (v/v) mixture of acetonitrile and water.[2] For gradient elution, one can use a mixture of phosphoric acid aqueous solution (pH 2.2) and acetonitrile.[3]

-

Column Temperature: 30 °C.[3]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 282 nm.[3]

-

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

-

Quantification: Inject the prepared sample extract and determine the concentration of this compound from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Column | C18 Purosphere (250 mm × 4 mm i.d.) | [3] |

| Mobile Phase | Gradient of Phosphoric acid (pH 2.2) and Acetonitrile | [3] |

| Flow Rate | 0.8 mL/min | [3] |

| Detection | UV at 282 nm | [3] |

| Linearity Range | 0.5 - 50 mg/L | [3] |

| Limit of Detection (LOD) | 2 - 3 µg/kg (in soil) | [3] |

| Limit of Quantification (LOQ) | 8 - 10 µg/kg (in soil) | [3] |

| Recovery | ~100% | [3] |

Note: The LOD and LOQ values are for soil samples but provide an indication of the method's sensitivity.

Workflow Diagram

Caption: Workflow for this compound analysis by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that provides definitive identification and quantification of trace levels of pesticides in complex matrices like water.

Application Note

This protocol details the determination of this compound in water using LC-MS/MS. The method involves solid-phase extraction for sample cleanup and concentration, followed by analysis using an LC system coupled to a tandem mass spectrometer. This approach offers very low detection limits and high accuracy. Certified reference materials are recommended for method validation and ensuring data quality.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Apparatus: SPE manifold, vacuum pump, SPE cartridges (e.g., Bond Elut™ ENV), nitrogen evaporator.

-

Reagents: Methanol, 1 mM Formic acid (aqueous), 0.02 M Ammonium (B1175870) hydroxide (B78521) in acetonitrile.

-

Procedure:

-

Measure a suitable volume of the water sample (e.g., 20 mL).

-

Condition the SPE cartridge with methanol followed by 1 mM formic acid.[4]

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute this compound with 0.02 M ammonium hydroxide in acetonitrile.[4]

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., methanol and 0.02 M formic acid).[4]

-

Filter the extract through a 0.2 µm filter prior to LC-MS/MS analysis.[4]

-

2. LC-MS/MS Analysis

-

Apparatus: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Reagents: Acetonitrile (MS grade), Water (MS grade), Formic acid (MS grade).

-

LC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Typically 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Precursor Ion: [M+H]+ for this compound (m/z 222.07).

-

Product Ions: At least two specific product ions should be monitored for quantification and confirmation (e.g., Multiple Reaction Monitoring - MRM).

-

Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum sensitivity.

-

-

Calibration and Quantification: Prepare matrix-matched standards to compensate for matrix effects. Construct a calibration curve and quantify the analyte in the samples.

Quantitative Data Summary

| Parameter | Value | Reference |

| Technique | LC-MS/MS | [5] |

| Sample Preparation | Solid-Phase Extraction (SPE) | [5] |

| Method Detection Limit (Water) | 0.5 - 10.6 ng/L (for a range of pesticides) | [5] |

| Reporting Limit (Water) | 1.1 - 21.1 ng/L (for a range of pesticides) | [5] |

| Recovery (Water) | 70.1 - 121.0% (for a range of pesticides) | [5] |

Note: The quantitative data is for a multi-residue pesticide method but is representative of the performance of LC-MS/MS for compounds like this compound.

Workflow Diagram

Caption: Workflow for this compound analysis by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)